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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Atto 590 NHS
ester in flow cytometry. Atto 590 is a robust fluorescent dye belonging to the rhodamine family,

offering strong absorption, high fluorescence quantum yield, and excellent photostability,

making it an ideal candidate for labeling biomolecules in various research applications,

including flow cytometry.[1][2][3]

Introduction to Atto 590 NHS Ester
Atto 590 is a fluorescent label characterized by its strong absorption and emission in the

orange-red region of the spectrum.[4] Its N-hydroxysuccinimide (NHS) ester derivative is a

widely used reagent for covalently conjugating the dye to primary amines on proteins, such as

antibodies, and other biomolecules. This stable amide bond formation makes it a reliable tool

for creating fluorescent probes for cellular analysis. The dye is moderately hydrophilic and its

fluorescence is efficiently excited by lasers commonly found in flow cytometers.[1]

Key Features and Applications
Atto 590 NHS ester is highly suitable for a range of applications, including:

Flow Cytometry (FACS): Its bright fluorescence and high signal-to-noise ratio make it

excellent for identifying and sorting cell populations.
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High-Resolution Microscopy: The dye's photostability is advantageous for advanced imaging

techniques.

Single-Molecule Detection: Its strong quantum yield allows for the detection of individual

molecules.

Fluorescence In-Situ Hybridization (FISH): Atto 590 can be used to label probes for detecting

specific DNA or RNA sequences.

Spectral Properties
A comprehensive understanding of the spectral properties of Atto 590 is crucial for successful

experimental design and data analysis in flow cytometry.

Property Value

Excitation Maximum (λex) 593 nm

Emission Maximum (λem) 622 nm

Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield (η) 80%

Fluorescence Lifetime (τ) 3.7 ns

Experimental Protocols
I. Antibody Conjugation with Atto 590 NHS Ester
This protocol details the covalent labeling of an antibody with Atto 590 NHS ester.

Materials:

Purified antibody (2 mg/mL in amine-free buffer, e.g., PBS)

Atto 590 NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO)
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1 M Sodium bicarbonate buffer (pH 8.3-9.0)

Gel filtration column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

Antibody Preparation:

Ensure the antibody is at a concentration of at least 2 mg/mL for optimal labeling.

The antibody buffer must be free of amine-containing substances like Tris or glycine. If

necessary, dialyze the antibody against PBS.

Adjust the pH of the antibody solution to 8.3-9.0 using the 1 M sodium bicarbonate buffer.

For every 1 mL of antibody solution, add 100 µL of the bicarbonate buffer.

Dye Preparation:

Immediately before use, dissolve the Atto 590 NHS ester in anhydrous DMSO to a

concentration of 10 mM.

Conjugation Reaction:

A starting molar excess of 10:1 (dye:antibody) is recommended. This may require

optimization depending on the antibody.

Add the calculated volume of the Atto 590 NHS ester solution to the antibody solution

while gently vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).
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Apply the reaction mixture to the column and elute with PBS.

The first colored fraction to elute contains the Atto 590-conjugated antibody. The free dye

will elute later.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (A280) and 593 nm (A593).

The DOL can be calculated using the following formula: DOL = (A593 * ε_protein) / ((A280

- (A593 * CF280)) * ε_dye)

ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹

for IgG).

ε_dye: Molar extinction coefficient of Atto 590 at 593 nm (120,000 M⁻¹cm⁻¹).

CF280: Correction factor for the dye's absorbance at 280 nm (A280 / A593).

Storage of Conjugate:

Store the labeled antibody at 4°C for short-term use and at -20°C in single-use aliquots for

long-term storage. Protect from light.
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Caption: Workflow for conjugating antibodies with Atto 590 NHS ester.
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II. Flow Cytometry Staining Protocol: Surface Marker
Analysis
This protocol describes the use of an Atto 590-conjugated antibody for staining cell surface

markers.

Materials:

Single-cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)

Atto 590-conjugated antibody (e.g., anti-CD8)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

FACS tubes

Procedure:

Cell Preparation:

Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow

Cytometry Staining Buffer.

Fc Receptor Blocking (Optional):

To minimize non-specific binding, incubate the cells with an Fc receptor blocking reagent

for 10-15 minutes at 4°C.

Staining:

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a FACS tube.

Add the predetermined optimal concentration of the Atto 590-conjugated antibody.

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

Washing:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1515295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.

Repeat the wash step twice.

Data Acquisition:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Acquire the data on a flow cytometer equipped with a laser that can excite Atto 590 (e.g., a

561 nm or 594 nm laser).
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Caption: General workflow for cell surface staining with an Atto 590 conjugate.

III. Intracellular Signaling Analysis: Phospho-STAT3
Detection
This protocol provides an example of using an Atto 590-conjugated antibody to detect an

intracellular signaling protein, phosphorylated STAT3 (pSTAT3), by flow cytometry. The STAT3

signaling pathway is crucial in cytokine-mediated immune responses.

Materials:

Cells of interest (e.g., PBMCs)

Cell stimulation reagent (e.g., IL-6)

Fixation Buffer (e.g., 4% paraformaldehyde)

Permeabilization Buffer (e.g., 90% methanol or a commercial permeabilization buffer)

Atto 590-conjugated anti-pSTAT3 (Tyr705) antibody

Other cell surface marker antibodies (optional, with different fluorochromes)

Flow Cytometry Staining Buffer

Procedure:

Cell Stimulation:

Stimulate cells with the appropriate agonist (e.g., IL-6 at 100 ng/mL for 15 minutes at

37°C) to induce STAT3 phosphorylation. Include an unstimulated control.

Surface Staining (Optional):

If co-staining for surface markers, perform this step before fixation as described in

Protocol II.

Fixation:
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After stimulation, fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at

room temperature.

Permeabilization:

Wash the fixed cells with PBS.

Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating for 30

minutes on ice.

Intracellular Staining:

Wash the permeabilized cells twice with Flow Cytometry Staining Buffer.

Resuspend the cell pellet in the staining buffer and add the Atto 590-conjugated anti-

pSTAT3 antibody.

Incubate for 30-60 minutes at room temperature in the dark.

Washing and Data Acquisition:

Wash the cells twice with Flow Cytometry Staining Buffer.

Resuspend the cells in an appropriate volume of staining buffer and acquire data on a flow

cytometer.
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Caption: Simplified STAT3 signaling pathway leading to gene transcription.
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Data Presentation and Interpretation
The data obtained from flow cytometry experiments using Atto 590-conjugated antibodies can

be visualized as histograms or dot plots. For surface marker analysis, a distinct positive

population will be observed compared to the unstained or isotype control. For intracellular

signaling analysis, an increase in the mean fluorescence intensity (MFI) of the target protein

(e.g., pSTAT3) is expected in the stimulated cells compared to the unstimulated control,

indicating activation of the signaling pathway.

Note: The provided protocols are general guidelines and may require optimization for specific

cell types, antibodies, and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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